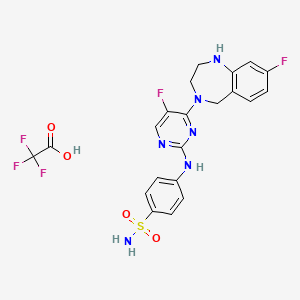
Aurora kinase inhibitor-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurora kinase inhibitor-10 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora-A, Aurora-B, and Aurora-C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating processes such as centrosome maturation, chromosome alignment, segregation, and cytokinesis . Overexpression of Aurora kinases has been linked to various cancers, making them attractive targets for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase inhibitor-10 typically involves multi-step organic synthesis. One common approach includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. For example, the synthesis might start with a pyrimidine or quinazoline core, which is then functionalized with various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation .
Industrial Production Methods: Industrial production of Aurora kinase inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Aurora kinase inhibitor-10 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Aurora kinase inhibitor-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase activity and inhibition mechanisms.
Biology: Employed in cell biology to investigate the roles of Aurora kinases in mitosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression of Aurora kinases.
Mecanismo De Acción
Aurora kinase inhibitor-10 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the Aurora kinases themselves, and the pathways involved are primarily those regulating mitosis and cell division .
Comparación Con Compuestos Similares
Aurora kinase inhibitor-10 can be compared with other similar compounds such as:
MLN8054 and MLN8237: Selective inhibitors of Aurora-A kinase.
Hesperadin and ZM447439: Selective inhibitors of Aurora-B kinase.
Uniqueness: this compound is unique in its ability to selectively inhibit multiple Aurora kinases with high potency and specificity. This broad-spectrum inhibition makes it a valuable tool for studying the combined effects of Aurora kinase inhibition and for potential therapeutic applications in cancers with complex kinase dysregulation .
Propiedades
Fórmula molecular |
C21H19F5N6O4S |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
4-[[5-fluoro-4-(8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H18F2N6O2S.C2HF3O2/c20-13-2-1-12-11-27(8-7-23-17(12)9-13)18-16(21)10-24-19(26-18)25-14-3-5-15(6-4-14)30(22,28)29;3-2(4,5)1(6)7/h1-6,9-10,23H,7-8,11H2,(H2,22,28,29)(H,24,25,26);(H,6,7) |
Clave InChI |
REOQQALLZHEESD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C(N1)C=C(C=C2)F)C3=NC(=NC=C3F)NC4=CC=C(C=C4)S(=O)(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



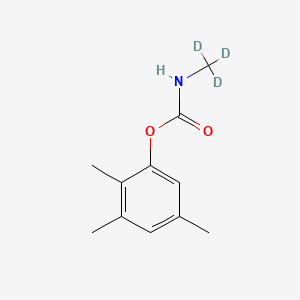
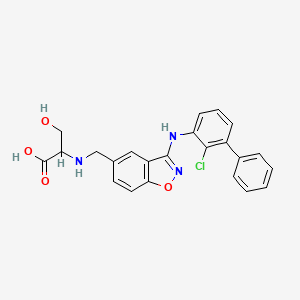

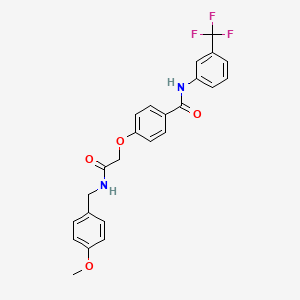
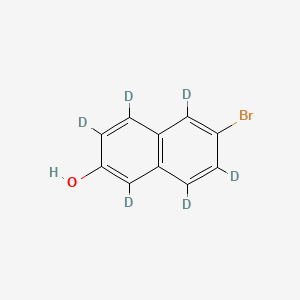
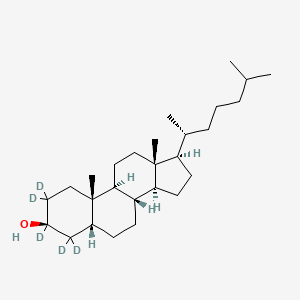
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
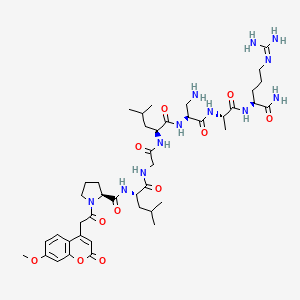

![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
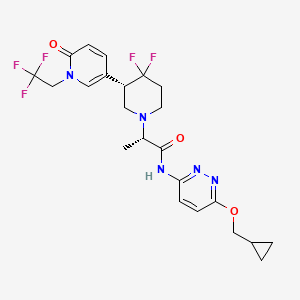
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)

